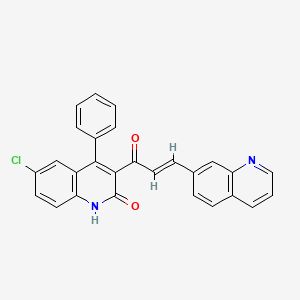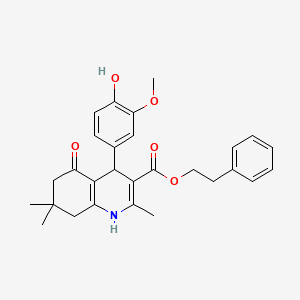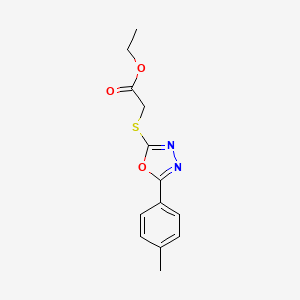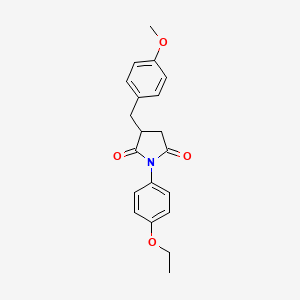
(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-phenylquinolin-2-one with 3-(quinolin-7-yl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can interact with cellular receptors and signaling pathways, modulating inflammatory and immune responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinolin-2-one: A precursor in the synthesis of the target compound.
3-(Quinolin-7-yl)prop-2-enoyl chloride: Another precursor used in the synthesis.
Quinoline N-oxide derivatives: Products of oxidation reactions.
Uniqueness
6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a prop-2-enoyl group enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C27H17ClN2O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-[(E)-3-quinolin-7-ylprop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O2/c28-20-11-12-22-21(16-20)25(19-5-2-1-3-6-19)26(27(32)30-22)24(31)13-9-17-8-10-18-7-4-14-29-23(18)15-17/h1-16H,(H,30,32)/b13-9+ |
InChI Key |
ZNIJKFJWEBVTNH-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11688310.png)
![5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688318.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688326.png)
![N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11688334.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688336.png)

![3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11688346.png)
![N-(2,3-dimethylphenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11688348.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11688352.png)

![N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11688362.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11688376.png)
![methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B11688383.png)
